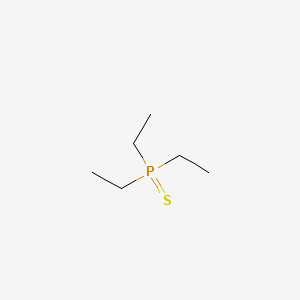
2-(Adamantan-2-yl)ethanamine
Übersicht
Beschreibung
2-(Adamantan-2-yl)ethanamine is an organic compound featuring an adamantane core linked to an ethanamine group. Adamantane, a polycyclic hydrocarbon, is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives. The ethanamine group introduces an amine functionality, making this compound versatile in various chemical reactions and applications.
Wirkmechanismus
Target of Action
2-(Adamantan-2-yl)ethanamine is a compound that has been used in the synthesis of various derivatives, including N-aryl derivatives
Mode of Action
The mode of action of this compound involves its reaction with other compounds to form derivatives. For instance, in the Chan–Lam reaction, it reacts with arylboronic acids to form N-aryl derivatives . The reactivity of the amines in this compound was found to strongly depend on their structure .
Biochemical Pathways
The Chan–Lam reaction, in which this compound participates, is a significant biochemical pathway. This reaction, which involves the copper (II)-catalyzed reaction of amines with arylboronic acids, has found wide application in organic synthesis
Result of Action
The result of the action of this compound is the formation of various derivatives, including N-aryl derivatives . These derivatives have potential applications in various fields, including the development of new antiviral agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Chan–Lam reaction conditions, including the temperature and the presence of other compounds like copper (II) acetate, can affect the yield of the target products .
Biochemische Analyse
Biochemical Properties
It has been used in the synthesis of N-aryl derivatives of adamantane-containing amines . The reactivity of the amines was found to strongly depend on their structure .
Cellular Effects
It has been used in the synthesis of compounds that have shown activity against tick-borne encephalitis virus and Alzheimer’s disease due to their inhibitory activity against butyrylcholinesterase (BChE) .
Molecular Mechanism
It has been used in the synthesis of compounds that have shown inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the arachidonic acid cascade .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of compounds that have shown enhanced inhibitory activity against sEH and improved solubility in water .
Dosage Effects in Animal Models
It has been used in the synthesis of compounds that have shown activity against tick-borne encephalitis virus and Alzheimer’s disease .
Metabolic Pathways
It has been used in the synthesis of compounds that have shown inhibitory activity against sEH, an enzyme involved in the arachidonic acid cascade .
Transport and Distribution
It has been used in the synthesis of compounds that have shown enhanced inhibitory activity against sEH and improved solubility in water .
Subcellular Localization
It has been used in the synthesis of compounds that have shown activity against tick-borne encephalitis virus and Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Adamantan-2-yl)ethanamine typically involves the reaction of adamantane derivatives with ethylamine. One common method includes the reduction of 2-(Adamantan-2-yl)acetonitrile using lithium aluminum hydride (LiAlH4) to yield the desired amine . Another approach involves the reductive amination of 2-(Adamantan-2-yl)acetone with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of nickel or palladium catalysts under high-pressure hydrogenation conditions is common . These methods ensure high yields and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Adamantan-2-yl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aromatic isocyanates, isothiocyanates, carboxylic acids.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Ureas, thioureas, amides.
Wissenschaftliche Forschungsanwendungen
2-(Adamantan-2-yl)ethanamine has diverse applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-Adamantanamine: Similar structure but with the amine group attached directly to the adamantane core.
2-(Adamantan-1-yl)ethanamine: Similar to 2-(Adamantan-2-yl)ethanamine but with the ethylamine group attached at a different position on the adamantane core.
Memantine: A well-known adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to form stable derivatives with diverse pharmacological activities makes it a valuable compound in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-(2-adamantyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIDWRBNXQXUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975212 | |
| Record name | 2-(Adamantan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59807-53-3, 59807-55-5 | |
| Record name | Tricyclo[3.3.1.13,7]decane-2-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59807-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Adamantyl)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC282467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Adamantan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(adamantan-2-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















